molecular formula C9H10ClF2NO2 B6189303 methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride CAS No. 2639436-61-4

methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride

Cat. No.: B6189303
CAS No.: 2639436-61-4
M. Wt: 237.6
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Description

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes amino, difluoro, and methyl groups attached to a benzoate core. This compound is often used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: The reduction of the nitro group to an amino group.

    Esterification: The formation of the ester group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2,6-difluorobenzoate: Lacks the methyl group at the 5-position.

    Methyl 3-amino-5-methylbenzoate: Lacks the fluorine atoms at the 2 and 6 positions.

    Methyl 3-amino-2,6-difluoro-4-methylbenzoate: Has a different position for the methyl group.

Uniqueness

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2639436-61-4

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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